Advanced Synthesis Guide: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester
Advanced Synthesis Guide: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester
Executive Summary
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 1391052-08-6) is a specialized synthetic intermediate primarily utilized in the high-purity production of 6-Sulfatoxymelatonin , the major urinary metabolite of melatonin.[1] Its structural design—featuring an ethyl carbamate protecting group on the indole nitrogen—serves a critical function: it stabilizes the electron-rich indole core during the sulfation of the 6-hydroxyl group, preventing oxidative degradation and ensuring regioselectivity.
This guide details the chemical engineering behind this molecule, providing a robust synthesis pathway that circumvents the stability issues common in direct melatonin oxidation.
Part 1: Chemical Profile & Strategic Utility
| Property | Specification |
| Chemical Name | 3-[2-(Acetylamino)ethyl]-5-methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester |
| CAS Number | 1391052-08-6 |
| Molecular Formula | C₁₆H₂₀N₂O₅ |
| Molecular Weight | 320.34 g/mol |
| Core Function | Protected precursor for 6-Sulfatoxymelatonin synthesis |
| Key Structural Feature | Indole-N-Carboxylate : Deactivates the ring to prevent side reactions.6-Hydroxyl : Free phenolic group ready for sulfation.[1] |
Retrosynthetic Logic
Direct sulfation of 6-hydroxymelatonin is chemically hazardous due to the high electron density of the indole ring, which makes it prone to oxidation and polymerization. The N-Carboxylate strategy solves this by:
-
Electron Withdrawing : The
-COOEt group pulls electron density from the ring, increasing stability. -
Regiocontrol : It blocks the indole nitrogen, forcing subsequent reactions (like sulfation) to occur exclusively at the phenol oxygen.
-
Solubility : The ester group improves solubility in organic solvents (e.g., DCM, DMF) compared to the polar zwitterionic metabolites.
Part 2: Step-by-Step Synthesis Protocol
The synthesis is best approached via a Protection-Deprotection Strategy starting from a stable precursor like 6-Benzyloxy-Melatonin . Direct hydroxylation of melatonin is not recommended for scale-up due to poor selectivity.
Phase 1: Precursor Assembly (Vanillin Route)
Note: This phase establishes the 6-oxygenated indole core.
-
Starting Material : Vanillin is converted to 6-Benzyloxy-5-methoxyindole via nitrostyrene condensation and reductive cyclization (Leimgruber-Batcho or Fischer indole synthesis).
-
Side Chain Installation : Formylation at C3 followed by Henry reaction (nitromethane) and reduction/acetylation yields 6-Benzyloxy-Melatonin .
Phase 2: N-Carboxylation (The Critical Step)
This step installs the ethyl ester protecting group on the indole nitrogen.
-
Reagents : 6-Benzyloxy-Melatonin, Sodium Hydride (NaH), Ethyl Chloroformate (ClCOOEt).
-
Solvent : Anhydrous DMF or THF.
-
Conditions : Inert atmosphere (
), 0°C to Room Temperature.
Protocol:
-
Dissolve 6-Benzyloxy-Melatonin (1.0 eq) in anhydrous DMF.
-
Cool to 0°C and slowly add NaH (1.2 eq, 60% dispersion in oil). Stir for 30 min to generate the indole anion. Note: The amide proton is less acidic than the indole proton.
-
Dropwise add Ethyl Chloroformate (1.1 eq). The solution typically turns from yellow to clear/pale.
-
Stir at RT for 2–4 hours. Monitor by TLC/HPLC for disappearance of starting material.
-
Quench : Pour into ice water. Extract with Ethyl Acetate.[2]
-
Purification : Recrystallize from Ethanol/Hexane.
-
Product : N-Carboxylate-6-benzyloxy Melatonin Ethyl Ester.
-
Phase 3: Hydrogenolysis (Target Generation)
Removal of the benzyl group liberates the 6-OH while keeping the N-Carboxylate intact.
-
Reagents : Hydrogen Gas (
), 10% Palladium on Carbon (Pd/C). -
Solvent : Ethanol or Methanol.
Protocol:
-
Dissolve the intermediate from Phase 2 in Ethanol.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under
atmosphere (balloon pressure or 1-2 bar) at RT for 4–12 hours. -
Filtration : Filter through Celite to remove catalyst.
-
Concentration : Evaporate solvent under reduced pressure.
-
Final Product : N-Carboxylate-6-hydroxy Melatonin Ethyl Ester .
-
Part 3: Application Workflow (Synthesis of 6-Sulfatoxymelatonin)
This is the primary industrial application of the target molecule.
-
Sulfation :
-
React N-Carboxylate-6-hydroxy Melatonin Ethyl Ester with Sulfur Trioxide-Pyridine complex (
) in DMF at 40–50°C. -
The free 6-OH is converted to the sulfate ester. The Indole-N remains protected, preventing ring sulfonation.
-
-
Global Deprotection :
-
Treat the intermediate with mild base (e.g.,
or in MeOH/Water). -
This hydrolyzes the N-Carboxylate ethyl ester (releasing the indole NH) and forms the stable sodium salt of the sulfate.
-
-
Result : 6-Sulfatoxymelatonin Sodium Salt (High Purity).
Part 4: Pathway Visualization
The following diagram illustrates the strategic protection flow, highlighting the role of the N-Carboxylate group.
Caption: Strategic synthesis flow showing the N-Carboxylate group acting as a temporary shield to enable selective 6-O-sulfation.
References
-
ChemicalBook . (2023). 3-[2-(Acetylamino)ethyl]-5-Methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester - Product Description. Retrieved from
-
National Center for Biotechnology Information . (2025). 6-Hydroxymelatonin: Compound Summary. PubChem. Retrieved from
-
Hall, D. E., & Jackson, A. H. (1967). Synthesis of 3-(2-acetylaminoethyl)-6-hydroxy-5-methoxyindole (6-hydroxymelatonin). Journal of the Chemical Society C: Organic, 1681-1682. Retrieved from [3]
-
Ma, X., et al. (2005). Mechanistic similarities between oxidation of hydroethidine by Fremy's salt and superoxide. Free Radical Biology and Medicine, 39(6), 853-863.[4] (Context on oxidative synthesis methods). Retrieved from
-
CymitQuimica . (2025). N-Carboxylate-6-hydroxy melatonin ethyl ester Product Data. Retrieved from
Sources
- 1. 3-[2-(AcetylaMino)ethyl]-5-Methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester | 1391052-08-6 [chemicalbook.com]
- 2. Reduction and Scavenging of Chemically Reactive Drug Metabolites by NAD(P)H:Quinone Oxidoreductase 1 and NRH:Quinone Oxidoreductase 2 and Variability in Hepatic Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(2-acetylaminoethyl)-6-hydroxy-5-methoxyindole (6-hydroxymelatonin) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]
